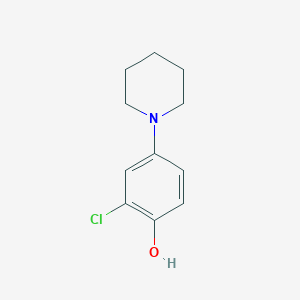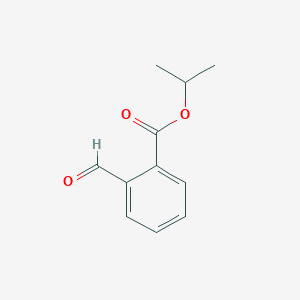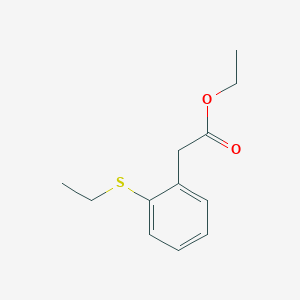
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol is an organic compound with a unique structure that includes a dioxane ring substituted with a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5,5-diol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxy group to the ethylene oxide, forming the hydroxyethyl-substituted product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as potassium hydroxide, can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 5-(2-Carboxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol.
Reduction: this compound.
Substitution: 5-(2-Haloethyl)-2,2-dimethyl-1,3-dioxan-5-ol.
科学的研究の応用
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds with various biomolecules, while the dioxane ring provides a hydrophobic environment that can stabilize the compound in different settings.
類似化合物との比較
Similar Compounds
5-(2-Hydroxyethyl)-4-methylthiazole: This compound has a similar hydroxyethyl group but differs in the ring structure, containing a thiazole ring instead of a dioxane ring.
Hydroxyethyl acrylate: This compound also contains a hydroxyethyl group but is used primarily in polymer chemistry due to its acrylate functionality.
Uniqueness
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol is unique due to its dioxane ring structure, which imparts specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in applications where stability and specific interactions are required.
特性
CAS番号 |
127205-14-5 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC名 |
5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C8H16O4/c1-7(2)11-5-8(10,3-4-9)6-12-7/h9-10H,3-6H2,1-2H3 |
InChIキー |
WSYASTJBWWUIEU-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(CO1)(CCO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate](/img/structure/B13874257.png)
![Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)










